Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate
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Overview
Description
Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a pyridine ring, a hydrazine moiety, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of pyridine-4-carbaldehyde with propyl hydrazinecarbodithioate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-carbaldehyde derivatives
- Hydrazinecarbodithioate derivatives
- Other hydrazine derivatives
Uniqueness
Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate is unique due to its combination of a pyridine ring, a hydrazine moiety, and a carbodithioate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
89806-06-4 |
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Molecular Formula |
C10H13N3S2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
propyl N-(pyridin-4-ylmethylideneamino)carbamodithioate |
InChI |
InChI=1S/C10H13N3S2/c1-2-7-15-10(14)13-12-8-9-3-5-11-6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) |
InChI Key |
DMHQVMLMXGRWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NN=CC1=CC=NC=C1 |
Origin of Product |
United States |
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